Vinyl allylsilane
CAS No.:
Cat. No.: VC19111053
Molecular Formula: C5H8Si
Molecular Weight: 96.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H8Si |
|---|---|
| Molecular Weight | 96.20 g/mol |
| Standard InChI | InChI=1S/C5H8Si/c1-3-5-6-4-2/h3-4H,1-2,5H2 |
| Standard InChI Key | OAVNERHSMCWNGG-UHFFFAOYSA-N |
| Canonical SMILES | C=CC[Si]C=C |
Introduction
Molecular Structure and Fundamental Properties
Vinyl allylsilane belongs to the broader family of organosilanes, where silicon serves as a central atom bonded to organic substituents. Its general structure can be represented as CH₂=CH–Si(R₁)(R₂)–CH₂–CH=CH₂, where R₁ and R₂ denote additional substituents such as alkyl or aryl groups. The silicon atom’s +4 oxidation state and tetrahedral geometry create a distinct electronic environment that influences the compound’s stability and reactivity .
Bonding and Stereoelectronic Effects
The silicon-carbon bonds in vinyl allylsilane exhibit partial ionic character due to the electronegativity difference between silicon (1.90) and carbon (2.55). This polarization stabilizes adjacent carbocations through β-silicon effects, a phenomenon critical to its reactivity in electrophilic substitutions . The vinyl and allyl groups create conjugated systems that participate in hyperconjugation, further stabilizing transition states during reactions .
Spectroscopic Characterization
Key analytical data for vinyl allylsilane derivatives include:
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¹H NMR: Distinct signals for vinyl protons (δ 4.8–6.2 ppm) and allylic methylene groups (δ 1.8–2.5 ppm)
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²⁹Si NMR: Characteristic shifts between δ -15 to +30 ppm, dependent on substituents
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IR Spectroscopy: Si–C stretching vibrations at 650–750 cm⁻¹ and C=C stretches at 1600–1680 cm⁻¹
Synthetic Methodologies
Modern synthesis of vinyl allylsilane employs both stoichiometric and catalytic approaches, with significant improvements in yield and selectivity achieved through ligand design.
Brønsted Acid-Catalyzed Dehydration
A breakthrough method utilizes triflic acid (HOTf) as a catalyst for converting vinylsilanes to allylsilanes via dehydration (Fig. 1). This process achieves:
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Reaction times of 15–60 minutes
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Yields ranging from 22–98%
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>93:7 selectivity for allylsilane over vinylsilane byproducts
The mechanism involves protodesilylation followed by carbocation rearrangement, where the silicon group directs regioselectivity through stabilizing cationic intermediates .
Palladium-Catalyzed Silyl-Heck Reaction
Second-generation catalysts employing bis(3,5-di-tert-butylphenyl)(tert-butyl)phosphine ligands demonstrate remarkable efficiency:
| Substrate | Yield (%) | E:Z Ratio | Allyl:Vinyl Selectivity |
|---|---|---|---|
| 1-Hexene | 98 | 84:16 | 93:7 |
| Styrene derivative | 95 | 89:11 | 95:5 |
| Cyclohexene | 82 | 78:22 | 90:10 |
Data adapted from optimized conditions using ligand 14
This method suppresses alkene isomerization through steric shielding of the palladium center, with turnover numbers exceeding 1,000 in continuous flow systems .
Reactivity and Transformation Pathways
The dual functionality of vinyl allylsilane enables participation in consecutive and tandem reactions unattainable with simpler silanes.
Electrophilic Substitutions
The β-silicon effect facilitates clean formation of tertiary carbocations during electrophilic attacks. For example, halogenation proceeds with >95% regioselectivity at the allylic position:
This reactivity proves invaluable for synthesizing halogenated terpenoids and steroid analogs .
Cross-Coupling Reactions
Vinyl allylsilane participates in Hiyama-Denmark couplings under mild conditions:
The silicon group acts as a traceless directing group, enabling catalytic cycles that avoid stoichiometric metallic reagents.
Applications in Organic Synthesis
The compound’s versatility is demonstrated in several strategic applications:
Tandem Allylation-Cyclization
A novel allylation-Cope pathway enables single-step construction of six-membered rings (Fig. 2):
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Silyl-Heck reaction forms allylsilane intermediate
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Electrocyclic ring-opening generates diene
This sequence achieves atom economies >80% while maintaining excellent stereocontrol.
Polymer Modification
Vinyl allylsilane derivatives serve as crosslinking agents in silicone elastomers:
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2–5 wt% loading increases tensile strength by 300–400%
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Radical-initiated curing at 100–150°C yields networks with T_g values adjustable from -50°C to +80°C
Comparative Analysis with Related Silanes
| Property | Vinyl Allylsilane | Allylsilane | Vinylsilane |
|---|---|---|---|
| Synthesis Complexity | Moderate | Low | Low |
| Thermal Stability | 150–200°C | 200–250°C | 180–220°C |
| Electrophilic Reactivity | High | Moderate | Low |
| Cross-Coupling Yield | 70–85% | 50–60% | 30–40% |
Future Directions and Challenges
Recent advances in photoinduced silylation and flow chemistry present opportunities for scaling vinyl allylsilane production. Key challenges remain in:
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Developing enantioselective variants for chiral silicon centers
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Understanding long-term environmental impacts of silicon-containing byproducts
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Expanding applications in bioconjugation chemistry for drug delivery systems
Ongoing research into silicon-directed C–H activation promises to unlock new reaction manifolds, potentially revolutionizing the synthesis of complex natural product analogs .
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